The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride typically involves several steps:
The molecular structure of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride can be detailed as follows:
InChI=1S/C9H8N2O2.ClH/c1-6-8(9(12)13)11-5-3-2-4-7(11)10-6;/h2-5H,1H3,(H,12,13);1H
.
The chemical behavior of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride includes:
The mechanism of action for 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride primarily involves its interaction with biological targets:
The physical and chemical properties of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride include:
The scientific applications of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride are diverse:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8